Lipophilicity: LogP and TPSA Differentiation
The lipophilicity of this compound, driven by its dual substitution, differs markedly from common analogs. 2-Bromo-1-(2-methoxy-4-methylphenyl)ethanone exhibits a computed XLogP3-AA of 2.7, which is higher than the mono-substituted 2-bromo-1-(4-methoxyphenyl)ethanone (XLogP3-AA: 2.2) [1]. A topological polar surface area (TPSA) of 26.3 Ų is consistent across analogs with the same functional groups, confirming that the lipophilicity difference arises from the additional methyl group's impact on the overall hydrophobicity [1][2]. For procurement, this indicates that this compound is the choice when designing a synthesis requiring higher intermediate lipophilicity without increasing hydrogen bond donors or acceptors.
Comparator: XLogP3-AA 2.2, TPSA 26.3 Ų
Δ XLogP3-AA = +0.5
| Evidence Dimension | Lipophilicity (XLogP3-AA) and TPSA |
|---|---|
| Target Compound Data | XLogP3-AA: 2.7; TPSA: 26.3 Ų |
| Comparator Or Baseline | 2-Bromo-1-(4-methoxyphenyl)ethanone (CAS 2632-13-5): XLogP3-AA: 2.2; TPSA: 26.3 Ų |
| Quantified Difference | Δ XLogP3-AA = +0.5 vs. the 4-methoxy analog |
| Conditions | Computed properties from PubChem (release 2025.04.14) using XLogP3 3.0 and Cactvs 3.4.8.18 [1][2]. |
Why This Matters
The higher lipophilicity directly influences membrane permeability in cell-based assays and partitioning in liquid-liquid extractions, making this compound a more suitable intermediate for targets requiring increased logP.
- [1] PubChem. (2026). Compound Summary for CID 9167386: 2-Bromo-1-(2-methoxy-4-methylphenyl)ethan-1-one. National Center for Biotechnology Information. View Source
- [2] PubChem. (2026). Compound Summary for CID 77330: 2-Bromo-1-(4-methoxyphenyl)ethanone. National Center for Biotechnology Information. View Source
